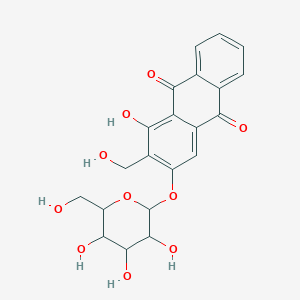

Lucidin3-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2 |

InChI Key |

HJEFZICGRGZBDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lucidin-3-O-glucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin-3-O-glucoside is a naturally occurring anthraquinone glycoside found in the roots of plants from the Rubiaceae family, most notably the madder plant (Rubia tinctorum). This document provides an in-depth technical guide to its chemical structure, properties, and available experimental data. While research on Lucidin-3-O-glucoside is less extensive than on its aglycone, lucidin, or other related glycosides, this paper collates the existing knowledge to support further investigation and potential applications in drug development.

Chemical Structure and Properties

Lucidin-3-O-glucoside consists of a lucidin aglycone (1,3-dihydroxy-2-hydroxymethylanthraquinone) linked to a β-D-glucopyranosyl moiety at the 3-hydroxyl position.

Chemical Name: 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione[1] Synonyms: 1-Hydroxy-2-hydroxymethylanthraquinone-3-O-β-glucoside[1]

The presence of the glucose unit significantly increases the polarity and water solubility of the molecule compared to its aglycone.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₀ | [2][3] |

| Molecular Weight | 432.38 g/mol | [2][3] |

| CAS Number | 22255-29-4 | [2][3] |

| Appearance | Solid powder | [4] |

| Purity (typical) | ≥98% (HPLC) | [4] |

| Storage | 2-8°C, sealed, in a ventilated, dry environment | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for Lucidin-3-O-glucoside is not widely published. The following represents predicted data and information extrapolated from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Aromatic protons of the anthraquinone skeleton.

-

A singlet for the hydroxymethyl protons.

-

An anomeric proton signal for the glucose unit (typically a doublet with a large coupling constant for the β-anomer).

-

A series of signals in the carbohydrate region for the remaining glucose protons.

Expected ¹³C NMR Signals:

-

Carbonyl signals for the quinone group.

-

Aromatic carbon signals.

-

A signal for the hydroxymethyl carbon.

-

An anomeric carbon signal.

-

Signals for the other carbons of the glucose moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show a prominent [M-H]⁻ ion in negative ion mode, corresponding to a mass-to-charge ratio (m/z) of approximately 431.1. Fragmentation in MS/MS analysis would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the lucidin aglycone (m/z 269.0).

Experimental Protocols

Isolation and Purification of Lucidin-3-O-glucoside from Rubia tinctorum

While a specific protocol for Lucidin-3-O-glucoside is not detailed in the literature, a general procedure can be adapted from methods used for isolating other anthraquinone glycosides from Rubia tinctorum.

1. Extraction:

- Dried and powdered roots of Rubia tinctorum are extracted with ethanol or a methanol/water mixture.

- The extraction can be performed at room temperature with agitation or under reflux. Note that extraction with ethanol at reflux temperatures may lead to the formation of lucidin-ω-ethyl ether.

2. Preliminary Purification:

- The crude extract is filtered and concentrated under reduced pressure.

- The resulting residue can be subjected to solvent partitioning (e.g., between water and n-butanol) to separate compounds based on polarity. The glycosides will preferentially partition into the butanol phase.

3. Chromatographic Purification:

- The butanol fraction is concentrated and subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase.

- A gradient elution system is typically employed. For reversed-phase chromatography, a gradient of water and acetonitrile (both often containing a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is common.

- Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Final Purification:

- Fractions containing Lucidin-3-O-glucoside are pooled, concentrated, and may require further purification by preparative HPLC to achieve high purity.

Analytical High-Performance Liquid Chromatography (HPLC) Method

An analytical HPLC method for the separation of anthraquinones from Rubia tinctorum can be adapted for the analysis of Lucidin-3-O-glucoside.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV-Vis detector at 254 nm or a diode array detector (DAD) to obtain full UV spectra.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of Lucidin-3-O-glucoside are limited. Much of the available research focuses on the aglycone, lucidin, which has been reported to have genotoxic effects. It is important to note that the glycosylation of lucidin may significantly alter its biological properties, including its toxicity and potential therapeutic effects.

Research on a structurally different but also common anthocyanin, cyanidin-3-O-glucoside (C3G), has shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, often through modulation of signaling pathways such as AMPK, Nrf2, and MAPK. However, it is crucial to emphasize that these findings cannot be directly extrapolated to Lucidin-3-O-glucoside due to significant structural differences.

Further research is required to elucidate the specific biological activities and mechanisms of action of Lucidin-3-O-glucoside.

Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of Lucidin-3-O-glucoside.

Conclusion

Lucidin-3-O-glucoside is an anthraquinone glycoside with a well-defined chemical structure. While its presence in Rubia tinctorum is established, detailed experimental data, particularly comprehensive spectroscopic and biological activity information, remain scarce in publicly accessible literature. The protocols and data presented in this guide are compiled from existing knowledge on related compounds and provide a framework for researchers to pursue further investigation into the properties and potential applications of this natural product. Further studies are warranted to fully characterize Lucidin-3-O-glucoside and to explore its biological effects and potential for drug development, distinguishing its activity profile from that of its aglycone and other related glycosides.

References

The Biosynthesis of Lucidin-3-O-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Lucidin-3-O-glucoside, a significant anthraquinone derivative found in various medicinal plants, notably from the Rubiaceae family. This document details the enzymatic steps, intermediate compounds, regulatory mechanisms, and experimental protocols relevant to the elucidation and study of this pathway.

Introduction

Lucidin-3-O-glucoside belongs to the anthraquinone class of secondary metabolites, which are known for their diverse pharmacological activities. The biosynthesis of its aglycone, lucidin, in plants primarily follows the shikimate pathway and the o-succinylbenzoic acid (OSB) pathway. The final step involves the glycosylation of the lucidin aglycone. Understanding this intricate biosynthetic network is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable compound and for the discovery of novel enzymatic targets for drug development.

The Biosynthetic Pathway of Lucidin-3-O-glucoside

The formation of Lucidin-3-O-glucoside is a multi-step process that can be divided into two major stages: the biosynthesis of the lucidin aglycone and its subsequent glycosylation.

Biosynthesis of the Lucidin Aglycone

The backbone of lucidin is synthesized via the o-succinylbenzoic acid (OSB) pathway, which utilizes precursors from the shikimate pathway.

The key enzymatic steps are:

-

Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, a key branch-point metabolite from the shikimate pathway, to isochorismate. This reaction is catalyzed by isochorismate synthase (ICS) , a critical regulatory enzyme in anthraquinone biosynthesis.[1]

-

Isochorismate to o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid by o-succinylbenzoate synthase (OSBS) .

-

Activation of OSB: OSB is subsequently activated by the attachment of Coenzyme A, a reaction catalyzed by o-succinylbenzoate-CoA ligase (OSB-CoA ligase) , to form OSB-CoA.[2][3]

-

Formation of the Naphthoate Ring: OSB-CoA undergoes a cyclization reaction to form the bicyclic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Prenylation and Cyclization: The DHNA core is then prenylated, followed by a second cyclization to form the characteristic tricyclic anthraquinone skeleton.

-

Tailoring Steps to Lucidin: The generic anthraquinone scaffold is then modified by a series of hydroxylation and hydroxymethylation reactions to yield the specific structure of lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone). The precise enzymes responsible for these final tailoring steps in lucidin biosynthesis have not yet been fully characterized. However, they are likely to be members of the cytochrome P450 monooxygenase and methyltransferase superfamilies.

Glycosylation of Lucidin

The final step in the biosynthesis of Lucidin-3-O-glucoside is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the lucidin aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) . While the specific UGT responsible for this reaction in Rubia tinctorum or other lucidin-producing plants has not been definitively identified, it is expected to belong to the large family of plant UGTs known to be involved in the glycosylation of secondary metabolites.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding the flux and regulation of the biosynthetic pathway. The following tables summarize available quantitative data.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| Isochorismate Synthase | Arabidopsis thaliana | Chorismate | 41.5 | 38.7 | |

| o-Succinylbenzoate-CoA ligase | Mycobacterium phlei | o-Succinylbenzoic acid | - | - | [2] |

Table 1: Kinetic Parameters of Key Enzymes in the Anthraquinone Pathway. Note: Data for some enzymes are from related pathways or organisms due to the limited availability of specific data for the lucidin pathway.

| Compound | Plant Species | Tissue | Elicitor Treatment (Concentration) | Fold Increase in Anthraquinones | Reference |

| Total Anthraquinones | Rubia cordifolia | Callus | Methyl Jasmonate (10 µM) | Significant increase | [4] |

| Total Anthraquinones | Rubia cordifolia | Callus | Salicylic Acid (100 µM) | Significant increase | [4] |

| Lucidin Primeveroside | Rubia tinctorum | Hairy Roots | Methyl Jasmonate | Enhanced production |

Table 2: Effect of Elicitors on Anthraquinone Production.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of Lucidin-3-O-glucoside.

Isochorismate Synthase (ICS) Assay

This protocol is adapted for the spectrophotometric measurement of ICS activity.

Principle: The assay measures the formation of isochorismate from chorismate by monitoring the increase in absorbance at a specific wavelength.

Materials:

-

Chorismate solution

-

Enzyme extract or purified ICS

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and chorismate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme extract or purified ICS.

-

Monitor the increase in absorbance at a wavelength where isochorismate has a distinct absorption maximum compared to chorismate.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

Determine the protein concentration of the enzyme extract to calculate specific activity.

UDP-Glucosyltransferase (UGT) Assay

This protocol describes a general method for assaying UGT activity with lucidin as a substrate, utilizing the UDP-Glo™ Glycosyltransferase Assay.[5][6][7][8]

Principle: The assay quantifies the amount of UDP produced in the glycosylation reaction. The UDP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[5][7]

Materials:

-

Lucidin solution (dissolved in a suitable solvent like DMSO)

-

UDP-glucose solution

-

Enzyme extract or purified UGT

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)

-

Luminometer

Procedure:

-

Set up the glycosyltransferase reaction in a microplate well by combining the reaction buffer, lucidin, and UDP-glucose.

-

Add the enzyme extract or purified UGT to initiate the reaction.

-

Incubate the reaction at the optimal temperature for the desired time.

-

Stop the reaction (e.g., by heating or adding a stopping solution).

-

Add the UDP Detection Reagent to the reaction mixture.

-

Incubate at room temperature for 60 minutes to allow for the conversion of UDP to a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Generate a UDP standard curve to quantify the amount of UDP produced.

Mandatory Visualizations

Biosynthesis Pathway of Lucidin-3-O-glucoside

Experimental Workflow for UGT Characterization

Regulation of Anthraquinone Biosynthesis

Conclusion

The biosynthesis of Lucidin-3-O-glucoside is a complex pathway involving multiple enzymatic steps and regulatory networks. While the core pathway from the shikimate route to the anthraquinone skeleton is relatively well-understood, the specific enzymes involved in the final tailoring of the lucidin aglycone and its subsequent glycosylation remain key areas for future research. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of these unknown enzymes. A deeper understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this medicinally important compound.

References

- 1. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 4. Effect of salicylic acid, methyl jasmonate, ethephon and cantharidin on anthraquinone production by Rubia cordifolia callus cultures transformed with the rolB and rolC genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.ee]

- 7. promega.co.uk [promega.co.uk]

- 8. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of Lucidin-3-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Lucidin-3-O-glucoside, an anthraquinone glycoside of interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols typically employed for such analyses.

Spectral Data Summary

The spectral data for Lucidin-3-O-glucoside (1-hydroxy-2-hydroxymethylanthraquinone 3-O-β-D-glucopyranoside) is crucial for its identification and structural elucidation. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ESI-MS, and UV-Vis spectroscopy. This information is based on the characterization of the compound isolated from Rubia tinctorum[1].

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-4 | 7.20 | s | |

| H-5 | 7.63 | s | |

| H-7 | 7.49 | d | 7.8 |

| H-8 | 8.12 | d | 8.6 |

| 2-CH₂ | 4.75 | s | |

| H-1' | 5.13 | d | 6.7 |

| Sugar Protons | 3.22-3.71 | m |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of Lucidin-3-O-glucoside.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | 163.5 |

| C-2 | 117.4 |

| C-3 | 162.4 |

| C-4 | 108.2 |

| C-4a | 131.8 |

| C-5 | 113.3 |

| C-6 | 161.8 |

| C-7 | 121.7 |

| C-8 | 128.9 |

| C-8a | 127.2 |

| C-9 | 185.2 |

| C-9a | 107.9 |

| C-10 | 181.7 |

| 2-CH₂ | 58.0 |

| C-1' | 100.1 |

| C-2' | 73.1 |

| C-3' | 77.3 |

| C-4' | 69.5 |

| C-5' | 76.3 |

| C-6' | 60.5 |

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Lucidin-3-O-glucoside.

| Ion | m/z |

| [M+H]⁺ | 433.1129 |

UV-Vis Spectral Data

The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the anthraquinone chromophore.

| Solvent | λmax (nm) |

| Methanol | 245, 275, 410 |

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental procedures. The following sections outline standardized protocols for the analysis of anthraquinone glycosides like Lucidin-3-O-glucoside.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Dissolve 5-10 mg of the purified Lucidin-3-O-glucoside in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.

Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Ionization Mode: ESI in positive or negative ion mode. For anthraquinone glycosides, positive mode is often informative for observing the protonated molecule [M+H]⁺.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion to obtain structural information. The neutral loss of the sugar moiety (162 Da for glucose) is a characteristic fragmentation.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., methanol, ethanol) of known concentration.

-

Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

-

Wavelength Range: Scan from 200 to 800 nm.

-

Blank: Use the same solvent as a blank to zero the instrument.

-

Data Recording: Record the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Lucidin-3-O-glucoside.

Caption: Workflow for the isolation and spectral characterization of Lucidin-3-O-glucoside.

References

An In-Depth Technical Guide on the Biological Activities of Lucidin-3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the known biological activities of Lucidin-3-O-glucoside. However, a thorough review of the current scientific literature and patent databases reveals a significant scarcity of in-depth research specifically on this compound. While its aglycone, Lucidin, has been the subject of some investigation, detailed studies on the biological effects, mechanisms of action, and quantitative data for Lucidin-3-O-glucoside are largely unavailable. This document will summarize the limited information available for Lucidin-3-O-glucoside and, for contextual purposes, briefly touch upon the activities of its parent compound, Lucidin, while clearly distinguishing between the two.

Introduction to Lucidin-3-O-glucoside

Lucidin-3-O-glucoside is an anthraquinone glycoside. Structurally, it consists of the anthraquinone Lucidin linked to a glucose molecule at the 3-hydroxy position. Anthraquinones are a class of aromatic organic compounds that are found in various natural sources, including plants and fungi, and are known for their diverse pharmacological properties. The presence of the glucoside moiety can significantly influence the solubility, bioavailability, and metabolic fate of the parent anthraquinone, thereby altering its biological activity.

Chemical Structure:

-

Compound: Lucidin-3-O-glucoside

-

CAS Number: 22255-29-4

-

Molecular Formula: C₂₁H₂₀O₁₀

-

Molecular Weight: 432.38 g/mol

Known Biological Activities of Lucidin-3-O-glucoside

Direct research into the biological activities of Lucidin-3-O-glucoside is exceptionally limited. The available information is sparse and lacks the detailed quantitative data and mechanistic studies required for a comprehensive technical guide.

One of the few cited activities is its role as an antifeedant . A study by Morimoto et al. (2002) identified an anthraquinone aldehyde in Galium aparine L. with antifeedant activity against Spodoptera litura F., and Lucidin-3-O-glucoside is mentioned as an anthraquinone analogue in this context[1]. However, this study does not provide specific quantitative data on the antifeedant activity of Lucidin-3-O-glucoside itself.

Due to the lack of further specific data, it is not possible to provide structured tables of quantitative data, detailed experimental protocols, or signaling pathway diagrams for Lucidin-3-O-glucoside at this time.

Biological Activities of the Aglycone, Lucidin

To provide a broader context, this section briefly discusses the biological activities of Lucidin, the aglycone of Lucidin-3-O-glucoside. It is crucial to reiterate that these activities may not be directly translatable to Lucidin-3-O-glucoside due to the influence of the glucoside group.

Lucidin has been investigated for several pharmacological properties, including:

-

Anticancer Activity: Studies have suggested that Lucidin exhibits anti-proliferative effects on various cancer cell lines. It has been identified as a potential multitargeted therapeutic agent in breast cancer, where it may inhibit multiple pathways involved in cancer progression.

-

Anti-inflammatory and Antioxidant Properties: Like many anthraquinones, Lucidin has been noted for its potential anti-inflammatory and antioxidant activities.

These findings for Lucidin suggest that its glucoside derivative, Lucidin-3-O-glucoside, could be a candidate for similar biological investigations. However, without direct experimental evidence, any potential activities remain speculative.

Future Research Directions

The significant gap in the scientific literature regarding the biological activities of Lucidin-3-O-glucoside presents a clear opportunity for future research. Key areas for investigation should include:

-

In vitro screening: A comprehensive screening of Lucidin-3-O-glucoside against various cancer cell lines, inflammatory markers, and antioxidant assays would provide foundational data on its potential therapeutic effects.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

-

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Lucidin-3-O-glucoside is essential to determine its bioavailability and potential as a therapeutic agent.

-

Comparative studies: Direct comparative studies between Lucidin and Lucidin-3-O-glucoside would clarify the role of the glucoside moiety in modulating biological activity.

Conclusion

References

Lucidin-3-O-glucoside and its Congeners: An In-depth Technical Guide on their Role as Antifeedants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lucidin-3-O-glucoside and its related anthraquinone glycosides, with a specific focus on their roles as insect antifeedants. While Lucidin-3-O-glucoside itself has demonstrated a lack of significant antifeedant activity against certain pests, its structural analog, lucidin-3-O-primeveroside, has shown considerable efficacy, particularly against the carpet beetle (Attagenus japonicus). This paper will delve into the available quantitative data, detail the experimental protocols for extraction, isolation, and bioassays, and explore the current understanding of the structure-activity relationships and mechanisms of action for this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, entomology, and the development of novel pest management strategies.

Introduction

Plant secondary metabolites are a rich source of bioactive compounds with diverse applications, including pest control. Anthraquinones, a class of aromatic compounds derived from the anthracene core, are widely distributed in nature and are known for their varied biological activities. Among these, lucidin-based glycosides, found in plants of the Rubiaceae family, have been investigated for their potential as insect antifeedants.

This guide focuses on Lucidin-3-O-glucoside and its closely related primeveroside derivative. While initial studies have shown that the glucosidic form is largely inactive as an antifeedant against the common cutworm (Spodoptera litura), the primeveroside has demonstrated significant feeding deterrence against the textile pest, Attagenus japonicus.[1] This highlights the subtle but critical role that the sugar moiety plays in the bioactivity of these glycosides. Understanding these differences is crucial for the targeted development of natural product-based insecticides.

Quantitative Antifeedant Activity

The antifeedant properties of lucidin glycosides and their aglycones have been evaluated against different insect species. The available quantitative data is summarized in the table below. It is important to note that the effectiveness of these compounds is highly dependent on the target insect species and the specific chemical structure of the anthraquinone.

| Compound | Target Insect | Dosage | Antifeedant Activity | Reference |

| Lucidin-3-O-glucoside | Spodoptera litura (Common Cutworm) | Not specified | No significant activity | [1] |

| Lucidin-3-O-primeveroside | Attagenus japonicus (Carpet Beetle) | 1 mg/cm² | 88.9% feeding inhibition | [1] |

| Nordamnacanthal | Spodoptera litura (Common Cutworm) | Not specified | Strong antifeedant activity | [2] |

| Nordamnacanthal | Attagenus japonicus (Carpet Beetle) | Not specified | No significant activity | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of lucidin glycosides from plant sources, as well as standardized protocols for conducting antifeedant bioassays.

Extraction and Isolation of Lucidin Glycosides from Rubia species

The following protocol is a generalized procedure for the extraction and isolation of lucidin glycosides from the roots of Rubia tinctorum (madder).

3.1.1. Materials and Equipment

-

Dried and powdered roots of Rubia tinctorum

-

Ethanol (analytical grade)

-

n-Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

3.1.2. Extraction Procedure

-

Macerate the powdered root material in ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

-

For purification of lucidin-3-O-primeveroside, the crude extract can be further processed.[1]

3.1.3. Isolation by Column Chromatography

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired glycosides.

-

Combine the relevant fractions and concentrate them to obtain the purified compounds.

Antifeedant Bioassay Protocols

3.2.1. No-Choice Leaf Disc Assay for Spodoptera litura

This method is used to evaluate the antifeedant activity of a compound against chewing insects like the common cutworm.

-

Insect Rearing: Rear Spodoptera litura larvae on an artificial diet in a controlled environment.

-

Preparation of Test Discs:

-

Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a stock solution of known concentration.

-

Prepare serial dilutions from the stock solution.

-

Cut leaf discs from a suitable host plant (e.g., cabbage) using a cork borer.

-

Evenly apply a known volume of each test solution to a leaf disc.

-

Prepare control discs by applying only the solvent.

-

Allow the solvent to evaporate completely.

-

-

Bioassay:

-

Place one treated leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a single, pre-starved S. litura larva into the Petri dish.

-

Maintain the Petri dishes in a controlled environment.

-

After a specific period (e.g., 24 hours), measure the area of the leaf disc consumed.

-

-

Data Analysis: Calculate the feeding inhibition percentage using the following formula:

-

Feeding Inhibition (%) = [(C - T) / C] x 100

-

Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

-

3.2.2. Fabric Piece Bioassay for Attagenus japonicus

This assay is adapted for textile pests like the carpet beetle.

-

Insect Rearing: Maintain a culture of Attagenus japonicus larvae on a standard diet (e.g., fish meal and yeast).

-

Preparation of Treated Fabric:

-

Dissolve the test compound in a suitable solvent.

-

Cut standard-sized pieces of a suitable fabric (e.g., wool).

-

Apply a known amount of the test solution to each fabric piece to achieve the desired dose per unit area (e.g., 1 mg/cm²).

-

Prepare solvent-treated fabric pieces as controls.

-

Allow the solvent to evaporate.

-

-

Bioassay:

-

Place a treated fabric piece in a suitable container (e.g., a small vial).

-

Introduce a known number of A. japonicus larvae.

-

After a set period (e.g., 14 days), assess the damage to the fabric and larval mortality.

-

-

Data Analysis: Quantify the antifeedant effect by visually scoring the fabric damage or by measuring the weight loss of the fabric.

Structure-Activity Relationship and Mechanism of Action

The antifeedant activity of anthraquinones is intricately linked to their chemical structure. The nature and position of substituents on the anthraquinone skeleton, as well as the type of glycosidic linkage, can dramatically influence their biological effect.

Importance of the Glycosidic Moiety

The contrasting activities of Lucidin-3-O-glucoside and lucidin-3-O-primeveroside strongly suggest that the sugar component is a key determinant of antifeedant efficacy. The primeverose group in the latter may be crucial for the molecule's interaction with the gustatory receptors of Attagenus japonicus, leading to feeding deterrence. Conversely, the glucose moiety in Lucidin-3-O-glucoside appears to render the molecule inactive against Spodoptera litura.

Role of other Functional Groups

For certain insects, such as S. litura, other structural features are more critical. Studies on a series of alizarin-type anthraquinones have indicated that the presence of an aldehyde group on the anthraquinone skeleton is more important for antifeedant activity than the quinone moiety itself.[2] This is exemplified by the strong antifeedant activity of nordamnacanthal against S. litura.

Proposed Mechanism of Action

The primary mechanism by which anthraquinones are thought to exert their antifeedant effects is through interaction with the insect's gustatory system. These compounds likely bind to chemoreceptors on the mouthparts or in the oral cavity of the insect, eliciting a deterrent signal that leads to the cessation of feeding. This is a form of "sensory toxicity" where the compound is not necessarily poisonous upon ingestion but rather prevents feeding through taste rejection. The specific signaling pathways that are activated downstream of receptor binding are not yet well-elucidated and represent a promising area for future research.

Conclusion and Future Directions

Lucidin-3-O-glucoside and its analogs represent an interesting case study in the structure-activity relationships of natural antifeedants. While the glucoside itself is inactive, the primeveroside derivative shows significant potential for the control of textile pests. This underscores the importance of detailed chemical and biological characterization in the discovery of new pest management agents.

Future research should focus on several key areas:

-

Elucidation of the precise molecular targets of lucidin-3-O-primeveroside in the gustatory system of Attagenus japonicus.

-

Synthesis and screening of a broader range of lucidin glycosides to identify more potent and selective antifeedants.

-

Field trials to evaluate the efficacy of these compounds under practical conditions.

-

Toxicological studies to assess the safety of these compounds for non-target organisms and the environment.

By addressing these research questions, it may be possible to develop a new generation of effective and environmentally benign insecticides based on the anthraquinone scaffold.

References

Unveiling the Genotoxic Potential of Lucidin-3-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin-3-O-glucoside, a natural anthraquinone glycoside found in the roots of plants such as Rubia tinctorum (madder), is a compound of interest due to its presence in certain traditional medicines and dyes. However, its safety profile, particularly its genotoxic potential, warrants thorough investigation. This technical guide provides an in-depth overview of the genotoxicity studies related to lucidin-3-O-glucoside, focusing on its metabolic activation to the genotoxic aglycone, lucidin. Direct genotoxicity testing on lucidin-3-O-glucoside is not extensively reported in publicly available literature. Therefore, this guide infers the genotoxic risk of the parent glycoside by examining the well-documented genotoxic effects of its primary metabolite, lucidin.

This document details the methodologies of key genotoxicity assays—the Ames test, chromosomal aberration test, micronucleus assay, and comet assay—and presents the available data for lucidin. The information is structured to provide researchers and drug development professionals with a comprehensive understanding of the potential genetic risks associated with exposure to lucidin-3-O-glucoside.

Metabolic Activation: The Gateway to Genotoxicity

The genotoxicity of lucidin-3-O-glucoside is intrinsically linked to its metabolic conversion to lucidin. In vivo, glycosidases can cleave the sugar moiety from lucidin-3-O-glucoside, releasing the biologically active aglycone, lucidin. This metabolic activation is a critical step in initiating the cascade of events that can lead to DNA damage.

Lucidin itself can be further metabolized to reactive intermediates that are capable of forming adducts with DNA, a key initiating event in chemical carcinogenesis. Studies on the related compound, lucidin-3-O-primeveroside, have demonstrated its conversion to lucidin and the subsequent formation of lucidin-specific DNA adducts in both the liver and kidneys of rats. This metabolic pathway underscores the importance of evaluating the genotoxicity of lucidin to understand the risks posed by its glycoside precursors.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol

A general protocol for the Ames test involves the following steps:

-

Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are selected.

-

Metabolic Activation: The test compound is assessed in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

Genotoxicity Data for Lucidin

Studies have shown that lucidin is mutagenic in the Ames test. The mutagenic activity is observed both with and without metabolic activation, suggesting that lucidin can act as a direct-acting mutagen and can also be converted to more potent mutagens by metabolic enzymes.

| Test System | Metabolic Activation (S9) | Result |

| Salmonella typhimurium | Without | Positive |

| Salmonella typhimurium | With | Positive |

In Vitro Chromosomal Aberration Test

The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Experimental Protocol

A typical protocol for the in vitro chromosomal aberration test includes:

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) is cultured.

-

Treatment: The cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.

-

Harvesting: After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of mitosis.

-

Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Evaluation: A substance is considered clastogenic if it produces a concentration-dependent and statistically significant increase in the percentage of cells with chromosomal aberrations.

Genotoxicity Data for Lucidin

Although specific data from chromosomal aberration tests on lucidin are not detailed in readily accessible literature, the formation of DNA adducts by lucidin strongly suggests a potential for clastogenic activity. DNA adducts can interfere with DNA replication and repair, leading to the formation of DNA strand breaks and, subsequently, chromosomal aberrations.

In Vitro Micronucleus Test

The in vitro micronucleus test is a widely used genotoxicity assay that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Protocol

The general procedure for the in vitro micronucleus test is as follows:

-

Cell Culture and Treatment: Similar to the chromosomal aberration test, suitable mammalian cells are cultured and treated with the test substance in the presence and absence of S9.

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have undergone one nuclear division after treatment.

-

Harvesting and Staining: Cells are harvested, and the cytoplasm and nucleus are stained.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Cytotoxicity Assessment: The cytokinesis-block proliferation index (CBPI) or replicative index (RI) is calculated to assess cytotoxicity.

-

Data Analysis: A substance is considered genotoxic if it induces a concentration-dependent and significant increase in the frequency of micronucleated cells.

Genotoxicity Data for Lucidin

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol

The main steps of the comet assay are:

-

Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail."

Genotoxicity Data for Lucidin

The formation of DNA adducts by lucidin is expected to lead to DNA strand breaks, either directly or as a result of DNA repair processes. Therefore, it is highly probable that lucidin would test positive in a comet assay.

Conclusion

The available evidence strongly indicates that lucidin-3-O-glucoside is a pro-genotoxic compound that, upon metabolic activation to lucidin, poses a genotoxic risk. The aglycone, lucidin, has been shown to be mutagenic in the Ames test and forms DNA adducts, which are precursors to more severe genetic damage such as chromosomal aberrations and DNA strand breaks.

For drug development professionals and researchers, these findings highlight the critical need for a thorough genotoxicological evaluation of any product or formulation containing lucidin-3-O-glucoside or other related anthraquinone glycosides. While direct quantitative data for lucidin-3-O-glucoside in a full battery of genotoxicity tests is lacking in the public domain, the data on its metabolite, lucidin, provides a strong basis for a precautionary approach. Further studies are warranted to fully characterize the genotoxic profile of lucidin-3-O-glucoside and to establish safe exposure limits.

Lucidin-3-O-glucoside: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin-3-O-glucoside, an anthraquinone glycoside found in plants of the Rubiaceae family, is a compound of significant interest due to its biological activities, which are primarily linked to its genotoxic potential. This technical guide provides an in-depth exploration of the core mechanism of action of Lucidin-3-O-glucoside in biological systems. The primary focus is on its metabolic activation to the genotoxic aglycone, lucidin, the subsequent formation of DNA adducts, and the cellular responses to this genetic damage. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development. While much of the available research has been conducted on the closely related compound Lucidin-3-O-primveroside, the metabolic fate and genotoxic mechanism are considered analogous due to the shared aglycone, lucidin.

Core Mechanism of Action: Genotoxicity via DNA Adduct Formation

The principal mechanism of action of Lucidin-3-O-glucoside is indirect and relies on its metabolic conversion to the reactive intermediate, lucidin. This process is central to its biological effects, particularly its carcinogenicity in the kidney and liver of rats.[1]

Metabolic Activation

Upon ingestion, Lucidin-3-O-glucoside undergoes enzymatic hydrolysis, likely by glucosidases, which cleave the glycosidic bond to release the aglycone, lucidin. This metabolic activation is a critical step, as lucidin itself is the ultimate genotoxic agent. Further metabolic steps are thought to involve sulfotransferases, leading to the formation of a reactive electrophile that can readily interact with nucleophilic sites on DNA bases.[1]

Formation of DNA Adducts

The metabolically activated lucidin covalently binds to DNA, forming specific DNA adducts. The primary adducts identified are with the purine bases guanine and adenine. Specifically, lucidin has been shown to form Lucidin-N2-deoxyguanosine (Luc-N2-dG) and Lucidin-N6-deoxyadenosine (Luc-N6-dA) adducts.[1] The formation of these adducts disrupts the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.

Diagram of Metabolic Activation and DNA Adduct Formation

Caption: Metabolic activation of Lucidin-3-O-glucoside to lucidin and subsequent DNA adduct formation.

Cellular Response to Lucidin-Induced DNA Damage

The formation of lucidin-DNA adducts triggers a cascade of cellular responses collectively known as the DNA Damage Response (DDR). This is not a signaling pathway directly activated by lucidin binding to a receptor, but rather a consequence of the genetic lesions it induces. The DDR is a complex network of pathways that sense DNA damage and signal to downstream effectors to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.

DNA Damage Sensing and Signaling

The presence of bulky DNA adducts can stall DNA replication and transcription, which are recognized by sensor proteins of the DDR pathway. This initiates a signaling cascade involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a host of downstream targets to coordinate the cellular response.

Cell Cycle Arrest

To prevent the propagation of mutations, the DDR activates cell cycle checkpoints. The formation of lucidin-DNA adducts can lead to arrest at the G1/S or G2/M phases of the cell cycle, providing time for the cell to repair the damaged DNA before proceeding with replication or mitosis.

DNA Repair

Cells possess several DNA repair mechanisms to remove adducts like those formed by lucidin. Nucleotide Excision Repair (NER) is a major pathway for the removal of bulky adducts that distort the DNA helix.

Apoptosis

If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with a high mutation load, thereby preventing the development of cancer.

Diagram of Cellular Response to Lucidin-Induced DNA Damage

Caption: Downstream cellular consequences of lucidin-induced DNA adduct formation.

Quantitative Data on Lucidin-DNA Adduct Formation

The following table summarizes quantitative data on the formation of lucidin-specific DNA adducts in rats fed a diet containing Lucidin-3-O-primveroside (LuP). The data is presented as the number of adducts per 10⁹ parent nucleotides.

| Tissue | LuP in Diet | Luc-N2-dG Adducts / 10⁹ dG | Luc-N6-dA Adducts / 10⁹ dA | Reference |

| Kidney | 0.06% | 7.97 | 1.83 | [1] |

| 0.3% | 25.13 | 10.23 | [1] | |

| 1.5% | 51.67 | 37.10 | [1] | |

| Liver | 0.06% | 9.83 | 2.17 | [1] |

| 0.3% | 30.50 | 12.67 | [1] | |

| 1.5% | 45.33 | 28.93 | [1] |

Experimental Protocols

Quantification of Lucidin-DNA Adducts by LC-ESI-MS/MS

A highly sensitive and specific method for the quantification of lucidin-DNA adducts involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

Experimental Workflow:

-

DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to Lucidin-3-O-glucoside. Standard protocols using proteinase K digestion followed by phenol-chloroform extraction or commercial DNA isolation kits are employed.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Purification: The resulting deoxynucleoside mixture is purified, often using solid-phase extraction (SPE), to remove unmodified deoxynucleosides and other interfering substances.

-

LC-ESI-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): The deoxynucleosides are separated on a reverse-phase C18 column.

-

Electrospray Ionization (ESI): The separated deoxynucleosides are ionized.

-

Tandem Mass Spectrometry (MS/MS): The ionized adducts are detected and quantified using selected reaction monitoring (SRM) based on their specific precursor-to-product ion transitions.

-

-

Quantification: The amount of each adduct is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Diagram of LC-ESI-MS/MS Workflow for DNA Adduct Analysis

Caption: Workflow for the quantitative analysis of lucidin-DNA adducts using LC-ESI-MS/MS.

Conclusion

The mechanism of action of Lucidin-3-O-glucoside in biological systems is predominantly centered on its metabolic activation to lucidin, a potent genotoxic agent. The formation of specific DNA adducts, primarily with guanine and adenine, is the key molecular initiating event that leads to subsequent cellular responses, including cell cycle arrest, DNA repair, and apoptosis. The quantitative data clearly demonstrates a dose-dependent formation of these adducts in target tissues. Understanding this mechanism is crucial for assessing the toxicological risk associated with exposure to lucidin-containing compounds and for guiding future research in the fields of toxicology and drug development. Further investigation is warranted to elucidate the specific DNA repair pathways involved in the removal of lucidin adducts and to explore any potential non-genotoxic mechanisms of action.

References

In Silico Modeling of Lucidin-3-O-glucoside Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin-3-O-glucoside is a naturally occurring anthraquinone glycoside that has garnered interest for its potential therapeutic properties, stemming from the known bioactivities of its aglycone, lucidin.[1] Anthraquinones are a class of aromatic compounds extensively studied for their diverse pharmacological effects, including anticancer activities.[2][3] The anticancer mechanisms of anthraquinones are often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and modulate various signaling pathways, leading to cell cycle arrest and apoptosis.[2][4][5]

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of Lucidin-3-O-glucoside with protein targets. As a glycoside, its pharmacokinetic and pharmacodynamic properties may differ significantly from its aglycone, making in silico modeling a valuable tool to elucidate its mechanism of action at a molecular level. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents a framework for data analysis, and proposes potential signaling pathways for further investigation.

Experimental Protocols

Molecular Docking of Lucidin-3-O-glucoside

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein.[6] This method is instrumental in virtual screening and for generating hypotheses about ligand-protein interactions. The following protocol outlines a general workflow for docking Lucidin-3-O-glucoside to a target protein using AutoDock Vina.[7][8]

1. Preparation of the Receptor Protein:

-

Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

-

Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any pre-existing ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Convert the prepared protein structure to the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Lucidin-3-O-glucoside):

-

Obtain the 3D structure of Lucidin-3-O-glucoside. This can be done by searching a chemical database like PubChem for its SMILES string and converting it to a 3D structure using a tool like Open Babel.

-

Add hydrogen atoms to the ligand structure.

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Convert the prepared ligand structure to the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

-

Identify the putative binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site prediction software.

-

Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.

4. Running the Docking Simulation:

-

Use the AutoDock Vina executable with a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

-

Vina will perform the docking calculations and generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

5. Analysis of Docking Results:

-

Visualize the predicted binding poses in the context of the receptor's binding site using molecular visualization software (e.g., PyMOL, VMD).

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Lucidin-3-O-glucoside and the protein residues for the top-ranked poses.

-

The binding affinity scores provide a quantitative estimate of the binding strength.

Molecular Dynamics Simulation of the Lucidin-3-O-glucoside-Protein Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a biological system over time.[9][10] An MD simulation of the Lucidin-3-O-glucoside-protein complex can be used to assess the stability of the docked pose and to further refine the understanding of the binding interactions. The following is a generalized protocol using GROMACS.[11][12][13]

1. System Preparation:

-

Select a promising docked pose of the Lucidin-3-O-glucoside-protein complex from the molecular docking results.

-

Generate the topology and parameter files for the protein using a force field such as CHARMM36.[14][15]

-

Generate the topology and parameter files for Lucidin-3-O-glucoside. This is a critical step for a glycosylated natural product. A server like CGenFF can be used to generate CHARMM-compatible parameters.[9][10]

-

Combine the protein and ligand topologies into a single system topology.

2. Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the complex.

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

3. Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the system setup.

4. Equilibration:

-

Perform a two-phase equilibration process:

-

NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Equilibrate the temperature of the system to the desired value (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Equilibrate the pressure of the system to the desired value (e.g., 1 bar) while maintaining the temperature. This allows the density of the system to reach a stable value.

-

5. Production MD Simulation:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any position restraints. The trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.

6. Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex and the nature of the interactions. Common analyses include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.[16][17][18][19][20]

-

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for Lucidin-3-O-glucoside with Potential Target Proteins.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Estrogen Receptor | 1A52 | -9.90 | ASN325, ASP421, ARG469 |

| CDK2 | 3PXY | -5.65 | GLN601, GLY492 |

| PI3K | 1E7U | -7.62 | ASP25, ASH25, GLY27 |

| Hypothetical Target 1 | XXXX | Predicted Value | Predicted Residues |

| Hypothetical Target 2 | YYYY | Predicted Value | Predicted Residues |

Note: The binding affinity values for Estrogen Receptor, CDK2, and PI3K are for the aglycone Lucidin, as reported in a recent study, and serve as a reference.[1] The values for hypothetical targets would be populated with the results from the docking simulations of Lucidin-3-O-glucoside.

Table 2: Binding Free Energy Calculations from Molecular Dynamics Simulations.

| System | ΔGbind (kcal/mol) (MM/PBSA) | ΔGbind (kcal/mol) (MM/GBSA) |

| Lucidin-3-O-glucoside - Target 1 | Calculated Value | Calculated Value |

| Lucidin-3-O-glucoside - Target 2 | Calculated Value | Calculated Value |

| Positive Control | Calculated Value | Calculated Value |

Note: This table would be populated with the binding free energy values calculated from the MD simulation trajectories.

Table 3: IC50 Values of Lucidin against Cancer Cell Lines.

| Cell Line | IC50 (µM) |

| HeLa | 23 |

| Caski | 45 |

Note: These IC50 values for the aglycone Lucidin provide a biological context for the in silico findings.[21]

Mandatory Visualization

In Silico Modeling Workflow

Proposed Signaling Pathway for Anthraquinone-Induced Apoptosis

Logical Relationship for In Silico Drug Discovery

References

- 1. Lucidin from Rubia cordifolia Outperforms FDA-Approved Lapatinib as a Potential Multitargeted Candidate for Breast Cancer Signalling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. eagonlab.github.io [eagonlab.github.io]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. GROMACS Tutorials [mdtutorials.com]

- 12. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 13. Protein-Ligand Complex [mdtutorials.com]

- 14. Molecular Dynamics Simulations of Glycoproteins using CHARMM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. peng-lab.org [peng-lab.org]

- 19. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 20. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]

- 21. file.medchemexpress.eu [file.medchemexpress.eu]

Commercial Suppliers and Technical Guide for High-Purity Lucidin-3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Lucidin-3-O-glucoside, including a list of commercial suppliers, its physicochemical properties, and detailed experimental protocols for its use in research and drug development. The information is compiled from publicly available data sheets and relevant scientific literature.

Commercial Suppliers

High-purity Lucidin-3-O-glucoside is available from several commercial suppliers catering to the research and pharmaceutical industries. The purity of the compound is typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of suppliers and their product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedChemExpress | 22255-29-4 | C₂₁H₂₀O₁₀ | 432.38 | Not Specified | Refer to Certificate of Analysis |

| CymitQuimica (Targetmol) | 22255-29-4 | C₂₁H₂₀O₁₀ | 432.38 | 98% | - |

| GlpBio | 22255-29-4 | C₂₁H₂₀O₁₀ | 432.38 | Not Specified | -80°C (6 months), -20°C (1 month) |

| CD BioSciences | 22255-29-4 | C₂₁H₂₀O₁₀ | 432.38 | Not Specified | Room Temperature |

| Chem-Norm | 22255-29-4 | C₂₁H₂₀O₁₀ | 432.38 | ≥98% (HPLC) | 2-8°C, Sealed, Dry, Ventilated |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid/Powder | [1] |

| Melting Point | 220 - 221 °C (methanol) | [2] |

| Boiling Point (Predicted) | 778.9 ± 60.0 °C | [2] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 289.2 ± 27.8 °C | [2] |

| Solubility | Soluble in DMSO and DMF (based on related compounds) |

Biological Activity and Signaling Pathways

While research specifically on Lucidin-3-O-glucoside is limited, the biological activities of the closely related and extensively studied compound, Cyanidin-3-O-glucoside (C3G), provide strong indications of its potential mechanisms of action. C3G is known to possess antioxidant, anti-inflammatory, and anti-cancer properties. These effects are mediated through the modulation of several key signaling pathways, including NF-κB, MAPK, and AMPK. It is highly probable that Lucidin-3-O-glucoside shares similar biological activities and mechanisms. A study on lucidone, a related anthraquinone, has shown inhibition of the NF-κB/MAP kinase pathway, further supporting this hypothesis.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. C3G has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[4][5]

Caption: Proposed inhibition of the NF-κB signaling pathway by Lucidin-3-O-glucoside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK. C3G has been demonstrated to suppress the phosphorylation and activation of these kinases in response to inflammatory stimuli.[6]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. for.nchu.edu.tw [for.nchu.edu.tw]

- 4. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidin-3-O-glucoside CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lucidin-3-O-glucoside, including its chemical identity and a summary of the currently limited scientific knowledge. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Core Chemical Data

Lucidin-3-O-glucoside is an anthraquinone glycoside. Its fundamental chemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 22255-29-4 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1][2][3][4][5] |

| Molecular Weight | 432.38 g/mol | [1][2][3][4][5] |

Physicochemical Properties

The following table outlines the predicted and available physicochemical data for Lucidin-3-O-glucoside. It is important to note that much of this information is based on computational predictions.

| Property | Value | Source |

| Melting Point | 220 - 221 °C (from methanol) | [5] |

| Boiling Point (Predicted) | 778.9 ± 60.0 °C | [5] |

| Flash Point (Predicted) | 289.2 ± 27.8 °C | [5] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [5] |

| LogP (Predicted) | 0.08 | [2] |

Biological Activity and Research Landscape

Scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of Lucidin-3-O-glucoside is notably scarce. The majority of available information is confined to chemical supplier databases, which confirm its basic identity.

The broader body of research on related compounds, such as Lucidin (the aglycone) and other anthraquinone glycosides, suggests potential for biological activity. However, it is crucial to emphasize that these findings are not directly transferable to Lucidin-3-O-glucoside.

Given the limited specific data, this guide presents a generalized experimental workflow that could be adapted for the investigation of Lucidin-3-O-glucoside, from isolation to biological characterization.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive study of a natural product like Lucidin-3-O-glucoside, for which limited data exists.

Caption: A generalized workflow for the research and development of Lucidin-3-O-glucoside.

Conclusion

Lucidin-3-O-glucoside remains a largely uncharacterized natural product. While its fundamental chemical identity is established, a significant gap exists in the scientific literature regarding its biological functions and potential applications. The information provided in this guide serves as a starting point for researchers and highlights the need for further investigation into this compound. The proposed experimental workflow offers a roadmap for future studies to unlock the potential of Lucidin-3-O-glucoside.

References

Review of literature on anthraquinone glucosides.

An In-depth Review of Anthraquinone Glucosides: From Biosynthesis to Therapeutic Potential

Anthraquinone glucosides are a significant class of naturally occurring aromatic compounds characterized by a 9,10-dioxoanthracene core structure linked to one or more sugar moieties.[1] These compounds are widely distributed in the plant kingdom, found in families such as Polygonaceae, Rubiaceae, and Leguminosae, as well as in some fungi and lichens.[2][3] While the anthraquinone aglycone itself can be biologically active, the attached glycoside group plays a crucial role in enhancing solubility and bioavailability, often serving to transport the active aglycone to its site of action.[1][4] This technical guide provides a comprehensive review of the literature on anthraquinone glucosides, covering their biosynthesis, chemical properties, biological activities, and the experimental methodologies used to study them.

Biosynthesis of Anthraquinone Glucosides

The biosynthesis of the anthraquinone core primarily follows two distinct pathways: the polyketide pathway and the shikimate pathway.[5]

-

Polyketide Pathway: This is the more common pathway, particularly in fungi and higher plants. It involves the head-to-tail condensation of eight acetate units (derived from acetyl-CoA and malonyl-CoA) to form a poly-β-ketomethylene acid intermediate. This intermediate then undergoes intramolecular condensation and aromatization to form the characteristic tricyclic anthraquinone skeleton.[1][5]

-

Shikimate Pathway: This pathway is operative in the Rubiaceae family. It begins with shikimic acid, which is converted to 1,4-naphthoquinone. The anthraquinone nucleus is then formed through the condensation of 1,4-naphthoquinone with isopentenyl pyrophosphate (derived from the mevalonate pathway), followed by cyclization.[1]

Following the formation of the aglycone, glycosylation occurs, where a sugar moiety is attached to the anthraquinone core, a step often catalyzed by glycosyltransferases.[5]

Chemical Properties

Anthraquinones are derivatives of anthracene, and their chemical properties are influenced by the quinone structure and various substituents. The substituents can include hydroxyl, methyl, carboxyl, and methoxy groups.[2][6] The vast majority of natural anthraquinones are hydroxylated and are broadly classified into two types based on the position of the hydroxyl groups:

-

Alizarin-type: Hydroxyl groups are present on only one of the benzene rings.

-

Emodin-type: Hydroxyl groups are distributed on both benzene rings.[2]

The quinone structure makes these molecules highly reactive, capable of undergoing reduction reactions, carbonyl additions, and 1,4-addition reactions.[2] The glycosidic bond (C-O or C-C) is a key feature. O-glycosides are susceptible to hydrolysis by acids or enzymes, which releases the active aglycone. In contrast, C-glycosides, such as barbaloin, are much more resistant to hydrolysis.[1]

Biological Activities and Quantitative Data

Anthraquinone glucosides exhibit a wide array of pharmacological activities, making them subjects of intense research for drug development.[4][7] Key activities include anticancer, antidiabetic, hepatoprotective, and antimicrobial effects.

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of anthraquinone glucosides against various cancer cell lines. Glycosylation can enhance the antiproliferative properties of the parent anthraquinone.[4][8] For instance, microbially synthesized glucosides of alizarin, anthraflavic acid, and 2-amino-3-hydroxyanthraquinone have shown significant growth inhibition in gastric (AGS), cervical (HeLa), and liver (HepG2) cancer cells.[4]

| Compound | Cell Line | Concentration (µM) | % Growth Inhibition | Citation |

| Alizarin-2-O-β-D-glucoside | AGS | ~50 - 100 | > 90% | [4][8] |

| Alizarin-2-O-β-D-glucoside | HeLa | ~50 - 100 | > 90% | [4][8] |

| Alizarin-2-O-β-D-glucoside | HepG2 | ~50 - 100 | > 90% | [4][8] |

| Anthraflavic acid-O-glucoside | AGS, HeLa, HepG2 | ~50 - 100 | > 60% | [4][8] |

| 2-amino-3-O-glucosyl anthraquinone | AGS, HeLa, HepG2 | ~50 - 100 | > 60% | [4][8] |

Antidiabetic Activity